

Application Note: Simultaneous Quantification of Creatinine and Creatine by LC-MS/MS

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Compound of Interest

Compound Name: *Creatinine monohydrate*

Cat. No.: *B14218668*

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Introduction

Creatine is a naturally occurring compound that plays a crucial role in cellular energy metabolism, primarily in muscle tissue. It is endogenously synthesized and can also be obtained from dietary sources. Creatine is non-enzymatically converted to its cyclic anhydride, creatinine, which is then excreted in the urine at a relatively constant rate. The measurement of creatinine levels in biological fluids is a key diagnostic marker for renal function. Furthermore, the simultaneous analysis of both creatine and creatinine is important in various research areas, including studies of metabolic disorders, sports nutrition, and toxicology.^{[1][2]} While various analytical methods exist, liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the preferred technique due to its high selectivity, sensitivity, and accuracy, which minimizes interferences often seen with other methods like the Jaffe reaction or enzymatic assays.^{[1][3][4]}

This application note provides a detailed protocol for the simultaneous quantification of creatinine and creatine in human serum and urine using LC-MS/MS. It is important to note that creatinine is often commercially available as **creatinine monohydrate**. In aqueous solutions, such as those used for sample preparation, **creatinine monohydrate** will be present as creatinine, and this method will quantify the total creatinine concentration.

Principle of the Method

This method utilizes a simple protein precipitation step for sample preparation, followed by chromatographic separation using a HILIC or reversed-phase column and subsequent detection by a triple quadrupole mass spectrometer. An isotopically labeled internal standard (IS), such as creatinine-d3, is used to ensure accurate quantification by correcting for matrix effects and variations in instrument response.^[3] The analytes are monitored in positive electrospray ionization (ESI) mode using multiple reaction monitoring (MRM).

Experimental Protocols

Materials and Reagents

- Creatinine and Creatine analytical standards
- Creatinine-d3 (Internal Standard)
- Methanol (LC-MS grade)
- Acetonitrile (LC-MS grade)
- Formic acid (LC-MS grade)
- Ultrapure water
- Human serum and urine (for matrix-matched calibrators and quality controls)

Standard and Internal Standard Preparation

- Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve creatinine and creatine in ultrapure water to prepare individual primary stock solutions.
- Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solutions with a suitable solvent (e.g., 50:50 methanol:water) to create calibration standards.
- Internal Standard Working Solution (1 µg/mL): Prepare a working solution of creatinine-d3 in a suitable solvent.^{[5][6]}

Sample Preparation

For Serum Samples:[3]

- To 50 μ L of serum, add 20 μ L of the internal standard working solution.
- Add 200 μ L of methanol to precipitate proteins.
- Vortex the mixture for 30 seconds.
- Centrifuge at 15,000 rpm for 3 minutes.
- Transfer 50 μ L of the supernatant to a new tube and mix with 50 μ L of water.
- Inject 3 μ L of the final mixture into the LC-MS/MS system.

For Urine Samples:[5]

- Thaw frozen urine samples to room temperature and vortex.
- Add 10 μ L of formic acid to 1 mL of urine and centrifuge at 10,000 rpm for 10 minutes.
- Filter the supernatant through a 0.22 μ m filter.
- Dilute a 5 μ L aliquot of the filtered urine to a total volume of 10 mL with water after spiking with 100 μ L of the internal standard working solution.
- Inject a 5 μ L aliquot onto the LC-MS/MS system.

LC-MS/MS Conditions

The following are representative LC-MS/MS conditions. Optimization may be required depending on the specific instrumentation used.

Liquid Chromatography:

Parameter	Condition
Column	Raptor HILIC-Si (2.7 μ m, 50 mm x 2.1 mm) or equivalent[1]
Mobile Phase A	0.1% Formic acid in Water[5]
Mobile Phase B	0.1% Formic acid in Acetonitrile[5]
Gradient	Isocratic with 50% A and 50% B[5] or a gradient for better separation
Flow Rate	0.4 mL/min
Column Temperature	40 °C
Injection Volume	3-5 μ L[3][5]

Mass Spectrometry:

Parameter	Condition
Ionization Mode	Electrospray Ionization (ESI), Positive[5]
MRM Transitions	See Table 1
Source Temperature	500 °C
IonSpray Voltage	5500 V

Table 1: MRM Transitions for Analytes and Internal Standard

Compound	Precursor Ion (m/z)	Product Ion (m/z)
Creatinine	114	86 (quantifier), 44 (qualifier)[4] [5]
Creatine	132	90
Creatinine-d3 (IS)	117	89[5]

Quantitative Data Summary

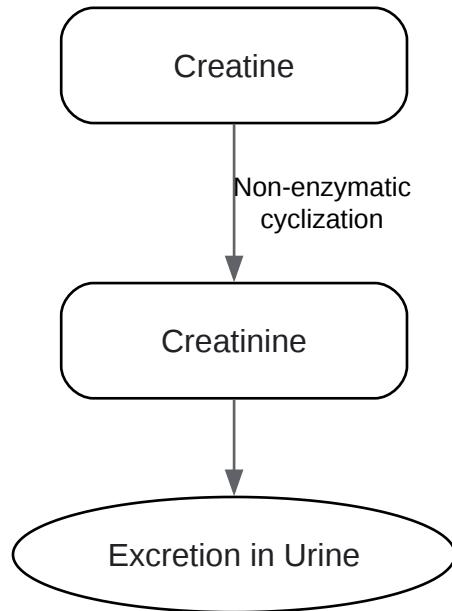
The following table summarizes typical performance characteristics of an LC-MS/MS method for the simultaneous analysis of creatinine and creatine.

Table 2: Method Validation Parameters

Parameter	Creatinine	Creatine
Linearity Range	0.5 - 200 µg/mL ^[7]	0.5 - 200 µg/mL ^[7]
Lower Limit of Quantification (LLOQ)	4.4 µmol/L (in serum) ^[3]	0.5 µg/mL ^[7]
Precision (%RSD)	1.15% - 3.84% ^[3]	< 15%
Accuracy (%Bias)	-2.1% (compared to enzymatic) ^[3]	96.23% - 102.75% (recovery) ^[7]

Diagrams

Metabolic Pathway



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Caption: Metabolic conversion of creatine to creatinine.

Experimental Workflow



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Caption: LC-MS/MS workflow for creatinine and creatine analysis.

Conclusion

The described LC-MS/MS method provides a robust, sensitive, and specific approach for the simultaneous quantification of creatinine and creatine in biological matrices. The simple sample preparation and fast analysis time make it suitable for high-throughput applications in both clinical and research settings. This method overcomes the limitations of traditional assays, offering superior accuracy and reliability for assessing renal function and studying creatine metabolism.

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